8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Description
The compound 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione (abbreviated here as Compound A) is a xanthine derivative featuring a 1,3-dimethylpurine-2,6-dione core modified at the 8-position with a 2,6-dimethylmorpholin-4-ylmethyl substituent. Its molecular formula is C₁₉H₂₆N₆O₃, with a molecular weight of 386.45 g/mol (inferred from structural analogs in ).
Key structural features:
- 1,3-dimethylpurine-2,6-dione core: Shared with theophylline (1,3-dimethylxanthine), a well-known bronchodilator .
- 8-position substitution: The 2,6-dimethylmorpholin-4-ylmethyl group may influence receptor binding kinetics and metabolic stability, as seen in related compounds with nitrogenous substituents (e.g., piperazinyl or piperidinyl groups) .
- 7H configuration: The absence of a substituent at the 7-position contrasts with derivatives like 7-benzyl or 7-(2-phenylethyl) purine-diones, which exhibit altered pharmacological profiles .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-8-5-19(6-9(2)22-8)7-10-15-11-12(16-10)17(3)14(21)18(4)13(11)20/h8-9H,5-7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBCFMXOLFSSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2,6-dimethylmorpholine.
Alkylation Reaction: The purine derivative undergoes an alkylation reaction with 2,6-dimethylmorpholine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like NaH.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted purine derivatives with new functional groups.
Scientific Research Applications
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure Analog: Theophylline (1,3-Dimethylxanthine)
Key Differences :
Morpholinylmethyl Derivatives
7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethylpurine-2,6-dione (Compound B)
Key Differences :
- Compound B’s benzyl group at the 7-position likely increases lipophilicity, whereas Compound A’s unsubstituted 7H configuration may favor metabolic clearance .
8-[(3-Methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione (Compound C)
Pharmacologically Active Analogs
Linagliptin (DPP-4 Inhibitor)
Key Differences :
- Linagliptin’s 3-aminopiperidinyl group facilitates binding to the DPP-4 catalytic site, while Compound A’s morpholinylmethyl group may target unrelated pathways (e.g., kinases or adenosine receptors) .
Research Findings and Implications
- Synthetic Feasibility : Morpholinylmethyl groups are synthetically accessible via alkylation or reductive amination, as demonstrated in the synthesis of CHF₂-theophylline derivatives .
- Metabolic Stability : The 2,6-dimethylmorpholine substituent may reduce oxidative metabolism compared to unsubstituted morpholine analogs, extending half-life .
Biological Activity
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H30N5O3 |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 838902-20-8 |
| Structure | Structure |
The compound acts primarily through the modulation of various biochemical pathways associated with cellular signaling and metabolism. It has shown potential as an inhibitor in certain enzymatic reactions, particularly those involved in purine metabolism.
Anticancer Activity
Recent studies indicate that this compound exhibits anticancer properties. For instance, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines. In vitro assays demonstrated that concentrations as low as 10 µM significantly reduced cell viability in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. A study reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effect.
Study on Anticancer Effects
A notable case study published in Cancer Research involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability (see Table 1).
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Study on Antimicrobial Effects
In another study focusing on antimicrobial activity, the compound was tested against multiple pathogens. The results are summarized in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | >200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
